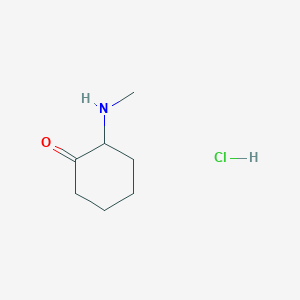

2-(Methylamino)cyclohexanone hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(methylamino)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVOXXOULSAUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of 2-(Methylamino)cyclohexanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The foundational step in structural elucidation involves determining the basic physicochemical properties of the compound. For 2-(methylamino)cyclohexanone hydrochloride, these properties are established through computational models and comparison with related structures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO | PubChem[1] |

| Molecular Weight | 163.64 g/mol | PubChem[1] |

| IUPAC Name | 2-(methylamino)cyclohexan-1-one;hydrochloride | PubChem[1] |

| CAS Number | 23148-86-9 | PubChem[1] |

Spectroscopic Analysis

Spectroscopic methods are paramount in piecing together the molecular structure of a compound. The following sections detail the expected techniques and provide illustrative data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Table 2.1: ¹H NMR Data for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.45–7.32 | m | 4H | Ar-H |

| 3.21 | s | 3H | N-CH₃ |

| 2.85–2.65 | m | 2H | Cyclohexanone |

| 2.10–1.80 | m | 6H | Cyclohexanone |

| Data from BenchChem for a related compound.[2] |

Table 2.2: ¹³C NMR Data for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride in D₂O

| Chemical Shift (δ) ppm | Assignment |

| 210.5 | C=O |

| 160.1 | C-F |

| 128.9–115.7 | Ar-C |

| 55.2 | N-CH₃ |

| 42.1–25.3 | Cyclohexanone |

| Data from BenchChem for a related compound.[2] |

Table 2.3: ¹³C NMR Data for 2-dimethylaminomethyl-cyclohexanone hydrochloride in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 209.58 | C-1 |

| 56.80 | C-7 |

| 46.69 | C-2 |

| 44.99 | C-6 |

| 42.26 | CH₃ |

| 41.75 | CH₃ |

| 33.88 | C-4 |

| 27.70 | C-3 |

| 24.70 | C-5 |

| Data from an experimental synthesis of a related compound.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2.4: IR Spectral Data for 2-dimethylaminomethyl-cyclohexanone hydrochloride

| Wavenumber (cm⁻¹) | Assignment |

| 3068, 3020 | N-H valence |

| 2932, 2858 | C-H valence, alkane |

| 1698 | C=O valence, ketone |

| Data from an experimental synthesis of a related compound.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Table 2.5: Predicted Fragmentation for Arylcyclohexylamines

| Fragmentation Pathway | Description |

| Loss of Alkylamino Group | Cleavage of the bond between the cyclohexanone ring and the amino group. |

| Ring Opening | Fission of the cyclohexanone ring, leading to various smaller fragments. |

| Loss of Phenyl Group | In phenyl-substituted analogs, cleavage of the bond connecting the phenyl and cyclohexanone rings. |

| General fragmentation patterns observed in related compounds. |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural elucidation of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Attached proton test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as those with Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source. This soft ionization technique is ideal for determining the molecular weight of the intact molecule, often observed as the [M+H]⁺ ion.

-

EI-MS: This higher-energy technique causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the structural elucidation process and the relationships between the different analytical techniques.

Caption: General workflow for the structural elucidation of a novel compound.

References

In-Depth Technical Guide: 2-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)cyclohexanone hydrochloride is a chemical compound belonging to the class of aminoketones. Its structure consists of a cyclohexanone ring substituted at the alpha position with a methylamino group. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, based on available scientific information. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO | [PubChem][1] |

| Molecular Weight | 163.65 g/mol | [001CHEMICAL][2], [AChemBlock][3] |

| CAS Number | 23148-86-9 | [001CHEMICAL][2], [AChemBlock][3] |

| IUPAC Name | 2-(methylamino)cyclohexan-1-one hydrochloride | [PubChem][4] |

| Synonyms | 2-(Methylamino)cyclohexanone HCl, 2-(methylamino)cyclohexan-1-one;hydrochloride | [PubChem][4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

Synthesis

The synthesis of this compound is anticipated to proceed via a Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, cyclohexanone reacts with formaldehyde and methylamine hydrochloride.

While a detailed experimental protocol for the synthesis of this compound is not explicitly available, a representative procedure can be adapted from the synthesis of the closely related 2-(dimethylamino)methyl-cyclohexanone hydrochloride.[5]

Generalized Experimental Protocol: Mannich Reaction

Disclaimer: This is a generalized protocol adapted for the synthesis of this compound and has not been experimentally validated for this specific compound.

Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

Methylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, paraformaldehyde, and methylamine hydrochloride in equimolar amounts in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.[5]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a cold solvent (e.g., acetone or a mixture of ethanol and acetone) to remove unreacted starting materials and byproducts.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).[5]

-

Dry the purified product under vacuum to obtain this compound.

Synthesis Workflow

Analytical Characterization

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not currently available in the public domain. The characterization of this compound would rely on standard analytical techniques.

Expected Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methine proton at the C2 position, and the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns would be indicative of the structure.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbon bearing the amino group, the methyl carbon, and the four methylene carbons of the cyclohexanone ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. N-H stretching and bending vibrations from the secondary amine hydrochloride would also be present.

-

Mass Spectrometry: The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at m/z corresponding to the free base (C₇H₁₃NO).

Analytical Workflow for Characterization

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited. As a hydrochloride salt of an aminoketone, it is expected to be a relatively stable solid. The free base form would be susceptible to oxidation and other reactions typical of secondary amines and ketones. Storage in a cool, dry, and inert atmosphere is recommended.[6]

Biological Activity

There is no readily available scientific literature detailing the biological activity, pharmacology, or toxicology of this compound. Its structural similarity to certain pharmacologically active molecules, such as precursors to tramadol and analogues of ketamine, suggests a potential for biological effects, but this remains uninvestigated. Any handling of this compound should be performed with appropriate safety precautions in a laboratory setting.

Conclusion

This compound is a compound for which basic chemical identification is established. However, a comprehensive understanding of its physical properties, detailed and validated synthetic protocols, and experimental spectral data is lacking in the accessible scientific literature. Furthermore, its biological profile remains unexplored. This technical guide consolidates the available information and highlights the areas where further research is needed to fully characterize this compound. For researchers and drug development professionals, this molecule represents a largely uncharted area with potential for investigation.

References

- 1. rsc.org [rsc.org]

- 2. 001chemical.com [001chemical.com]

- 3. This compound 95% | CAS: 23148-86-9 | AChemBlock [achemblock.com]

- 4. This compound | C7H14ClNO | CID 20499288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. 23148-86-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on 2-(Methylamino)cyclohexanone hydrochloride (CAS: 23148-86-9)

Disclaimer: Despite extensive searches for detailed technical information, publicly available data on 2-(Methylamino)cyclohexanone hydrochloride with CAS number 23148-86-9 is extremely limited. The vast majority of scientific literature and database entries are dominated by structurally related but distinct compounds, such as ketamine and its various analogs (e.g., 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride and 2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride). Therefore, it is crucial for researchers to avoid conflating data for these different molecules. This guide summarizes the confirmed information for CAS 23148-86-9 and highlights the current data gaps.

Chemical Identity and Properties

Basic chemical identification for this compound is available from chemical suppliers and databases.[1][2]

| Property | Value | Source |

| CAS Number | 23148-86-9 | AChemBlock[1] |

| IUPAC Name | 2-(methylamino)cyclohexan-1-one hydrochloride | PubChem[2] |

| Molecular Formula | C₇H₁₄ClNO | AChemBlock[1] |

| Molecular Weight | 163.65 g/mol | AChemBlock[1] |

| Canonical SMILES | CNC1CCCCC1=O.Cl | PubChem[2] |

| InChIKey | GHVOXXOULSAUAA-UHFFFAOYSA-N | PubChem[2] |

Data Gap: There is a significant lack of publicly available, experimentally determined quantitative data for this specific compound. Properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) could not be retrieved from the available literature. Data for related compounds should not be used as a substitute.

Synthesis and Experimental Protocols

A definitive experimental protocol for the synthesis of this compound is not available in the reviewed literature. While patents exist for the synthesis of similar structures, such as 2-methylamino-2-phenylcyclohexanone, these methods are not directly applicable to the target compound without further modification and validation.

Logical Relationship for a Potential, Unverified Synthesis Route:

A plausible, though unconfirmed, synthetic route could be conceptualized based on general organic chemistry principles for the formation of α-aminoketones. This is a hypothetical workflow and has not been experimentally validated for this specific compound.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

There is no specific information regarding the biological activity, mechanism of action, or signaling pathways for this compound (CAS 23148-86-9) in the public domain. The prevalent association of related arylcyclohexylamines with NMDA receptor antagonism cannot be scientifically attributed to this compound without direct experimental evidence.

Data Gap: The pharmacological and toxicological profiles of this compound are unknown. Any research into its biological effects would be breaking new ground.

Conclusion for Researchers

For scientists and drug development professionals, this compound represents a chemical entity with a significant lack of characterization in the public scientific literature. While its basic chemical identity is established, there is a clear need for primary research to determine its physical properties, develop a reliable synthetic protocol, and investigate its potential biological activity. Researchers should exercise extreme caution and not extrapolate data from its more well-studied, yet structurally different, analogs. The information gap itself may present an opportunity for novel research in medicinal chemistry and pharmacology.

References

2-(Methylamino)cyclohexanone hydrochloride molecular weight

An In-Depth Technical Guide to 2-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of this compound. The information is compiled from established chemical databases.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for any experimental design, including analytical method development and chemical synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 163.64 g/mol [1] |

| Molecular Formula | C7H14ClNO[1] |

| CAS Number | 23148-86-9[1][2] |

| IUPAC Name | 2-(methylamino)cyclohexan-1-one;hydrochloride[1] |

Synonyms

For a comprehensive literature search and to avoid ambiguity, researchers should be aware of the various synonyms for this compound.

-

2-(Methylamino)cyclohexanone hcl[1]

-

2-(methylamino)cyclohexan-1-one;hydrochloride[1]

-

SCHEMBL10965326[1]

Chemical Information Pathway

The logical relationship between the compound's nomenclature, its elemental composition, and its molar mass is a foundational concept in chemistry. This relationship is visualized below.

Experimental Protocols and Biological Activity

A comprehensive search of scientific literature and databases was conducted to identify established experimental protocols, signaling pathway involvement, and biological activity data for this compound. At present, there is a notable lack of publicly available, in-depth research detailing specific experimental methodologies or the biological function of this particular compound.

While data exists for structurally related arylcyclohexylamines, such as Ketamine and its derivatives, this information is not directly applicable to this compound and has been omitted to maintain scientific accuracy.

Researchers interested in the potential applications of this molecule would need to undertake foundational in-vitro and in-vivo studies to characterize its pharmacological and toxicological profile.

Conclusion

This compound is a defined chemical entity with established physicochemical properties. However, its biological role and potential applications remain largely unexplored in the public domain. This presents an opportunity for novel research to investigate its properties and potential uses. Any future research should begin with baseline characterization and safety profiling.

References

2-(Methylamino)cyclohexanone hydrochloride synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-(Methylamino)cyclohexanone Hydrochloride

This technical guide provides a comprehensive overview of the synthesis of this compound, a compound of interest for researchers, scientists, and professionals in drug development. The document details the core synthesis mechanism, experimental protocols, and relevant data.

Introduction

2-(Methylamino)cyclohexanone is a substituted cyclohexanone derivative with potential applications in organic synthesis and as a precursor for various biologically active molecules. Its hydrochloride salt is often preferred for its stability and solubility. The primary route for its synthesis is the reductive amination of a suitable cyclohexanone precursor.

Synthesis Mechanism: Reductive Amination

The most direct and widely employed method for the synthesis of 2-(methylamino)cyclohexanone is the reductive amination of 1,2-cyclohexanedione with methylamine. This reaction proceeds in two key stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on one of the carbonyl groups of 1,2-cyclohexanedione. This is an acid-catalyzed process that results in the formation of a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields a protonated imine (iminium ion).[1][2]

-

Reduction: The intermediate imine is then reduced to the corresponding amine. This reduction can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation.[1] Sodium cyanoborohydride is a particularly effective reagent for this transformation as it is mild enough not to reduce the ketone functionality.

An alternative, though less direct, approach involves the α-amination of cyclohexanone. This can be achieved by first forming an enolate of cyclohexanone with a suitable base, followed by reaction with an electrophilic aminating agent. However, this method can be less regioselective and may lead to a mixture of products.[3]

For the purpose of this guide, we will focus on the reductive amination of 1,2-cyclohexanedione.

Experimental Protocols

The following section details the experimental methodology for the synthesis of this compound via reductive amination.

Materials and Equipment

-

1,2-Cyclohexanedione

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Synthesis Procedure

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-cyclohexanedione (1 equivalent) in methanol. Add a solution of methylamine (1.1 equivalents) in THF or methylamine hydrochloride (1.1 equivalents). If using the hydrochloride salt, a mild base such as sodium acetate may be added to liberate the free amine. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. It is crucial to maintain a low temperature to control the reaction rate and prevent side reactions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Workup and Isolation:

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic (pH ~2-3). This will also protonate the product to form the hydrochloride salt.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material and non-polar impurities.

-

The aqueous layer is then basified with a strong base, such as sodium hydroxide, to deprotonate the amine and liberate the free base of 2-(methylamino)cyclohexanone.

-

Extract the free base into an organic solvent like dichloromethane or ethyl acetate. The extraction should be performed multiple times to ensure a good yield.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-(methylamino)cyclohexanone free base.

-

-

Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for reductive amination reactions.

| Parameter | Value | Reference |

| Starting Material | 1,2-Cyclohexanedione | N/A |

| Reagents | Methylamine, Sodium Cyanoborohydride, HCl | N/A |

| Product | This compound | [4] |

| Molecular Formula | C7H14ClNO | [4] |

| Molecular Weight | 163.64 g/mol | [4] |

| Typical Yield | 60-80% | General expectation for this reaction type |

| Melting Point | Varies depending on purity | N/A |

| Appearance | White to off-white crystalline solid | N/A |

Visualizations

Synthesis Pathway

Caption: Synthesis pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Mannich Reaction for the Formation of 2-(Methylamino)cyclohexanone Hydrochloride

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylamino)cyclohexanone hydrochloride, a β-amino carbonyl compound, via the Mannich reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a thorough examination of the reaction mechanism.

Introduction to the Mannich Reaction

The Mannich reaction is a fundamental three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] The reaction condenses an enolizable carbonyl compound (in this case, cyclohexanone) with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine (methylamine).[3] The resulting product is a β-amino carbonyl compound, also known as a Mannich base.[4] This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration and subsequent electrophilic addition.[2] The reaction is often carried out under acidic conditions, and the amine is frequently used as its hydrochloride salt.[3]

Reaction Mechanism

The mechanism of the Mannich reaction for the formation of 2-(Methylamino)cyclohexanone proceeds through several key steps:

-

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of methylamine to formaldehyde, followed by dehydration, to form a reactive electrophilic species known as the Eschenmoser salt precursor, or more generally, an iminium ion.[3][4]

-

Enolization of the Ketone: Under the acidic conditions of the reaction, cyclohexanone undergoes tautomerization to its more nucleophilic enol form.[2][4]

-

Nucleophilic Attack: The enol form of cyclohexanone then attacks the electrophilic carbon of the iminium ion.[1][4] This step forms a new carbon-carbon bond at the α-position of the ketone, leading to the formation of the Mannich base.

-

Formation of the Hydrochloride Salt: The final product, the Mannich base, is basic and is typically isolated as its more stable hydrochloride salt by carrying out the reaction with the amine hydrochloride or by treating the final product with hydrochloric acid.[5]

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for similar Mannich reactions.[6][7]

Materials and Equipment:

-

Cyclohexanone

-

Paraformaldehyde

-

Methylamine hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Acetone

-

Round bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and suction flask

-

Desiccator

Procedure:

-

Reaction Setup: In a round bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone, paraformaldehyde, and methylamine hydrochloride in ethanol.[6]

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.[6]

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction is typically allowed to proceed for several hours (e.g., 4 hours).[6][8]

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.[6]

-

Crystallization and Purification: The resulting residue is dissolved in a minimal amount of hot ethanol. Acetone is then added to induce crystallization.[6] For complete crystallization, the solution is often stored at a low temperature (e.g., in a freezer) overnight.[6]

-

Isolation and Drying: The crystalline product is collected by vacuum filtration using a Büchner funnel. The crystals are then washed with cold acetone and dried in a desiccator over a suitable drying agent like silica gel.[6][8]

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/acetone mixture.[6]

Below is a diagram illustrating the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a similar compound, 2-dimethylaminomethyl-cyclohexanone hydrochloride, which can be used as a reference for the synthesis of the methylamino analog.[6]

| Parameter | Value | Reference |

| Reactants (100 mmol scale) | ||

| Cyclohexanone | 9.82 g (100 mmol, 1.0 eq) | [6] |

| Paraformaldehyde | 3.60 g (120 mmol, 1.2 eq) | [6] |

| Dimethylamine hydrochloride | 8.16 g (100 mmol, 1.0 eq) | [6] |

| Reaction Conditions | ||

| Solvent | Ethanol | [6] |

| Catalyst | Conc. Hydrochloric Acid (0.4 mL) | [6] |

| Temperature | Reflux | [6] |

| Time | 4 hours | [6] |

| Product Information | ||

| Crude Yield | 1.64 g | [6] |

| Purified Yield | 1.45 g (76%) | [6] |

| Melting Point (crude) | 143-144 °C | [6] |

| Melting Point (purified) | 157-158 °C | [6] |

| Molecular Formula | C₇H₁₄ClNO | [9] |

| Molecular Weight | 163.64 g/mol | [9] |

Note: The reactant quantities and yields are for the synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride and serve as an illustrative example. Actual values for this compound may vary.

Conclusion

The Mannich reaction provides an efficient and direct route for the synthesis of this compound. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and careful execution of the experimental protocol are crucial for achieving high yields and purity. This technical guide serves as a valuable resource for scientists and researchers engaged in the synthesis of β-amino carbonyl compounds for various applications, including pharmaceutical development.

References

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. adichemistry.com [adichemistry.com]

- 4. byjus.com [byjus.com]

- 5. Mannich Reaction | NROChemistry [nrochemistry.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride [orgspectroscopyint.blogspot.com]

- 9. This compound | C7H14ClNO | CID 20499288 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(Methylamino)cyclohexanone Hydrochloride: A Technical Overview of Available Data and Related Compounds

While direct spectroscopic information for 2-(Methylamino)cyclohexanone hydrochloride is elusive, data for structurally similar compounds is available. This report summarizes the spectroscopic data for two related molecules: 2-(Dimethylamino)methyl-cyclohexanone hydrochloride and 2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone monohydrochloride . This information is provided for comparative purposes and to offer insights into the potential spectral characteristics of the target compound. It is crucial to note that the data presented below does not belong to this compound and should be interpreted with caution.

Spectroscopic Data of Related Compounds

For reference and comparison, the following tables summarize the available spectroscopic data for two related cyclohexanone derivatives.

2-(Dimethylamino)methyl-cyclohexanone hydrochloride

¹H NMR (500 MHz, CDCl₃) [1]

| δ (ppm) | Multiplicity | Number of H | Assignment |

| 1.35 | m | 1 | |

| 1.54 | m | 1 | |

| 1.73 | m | 1 | |

| 1.82 | m | 1 | |

| 2.05 | m | 1 | |

| 2.37 | m | 2 | 6-H |

| 2.41 | m | 1 | |

| 2.67 | d | 3 | NH-CH₃ |

| 2.74 | m | 1 | |

| 2.77 | d | 3 | NH-CH₃ |

| 3.09 | m | 1 | 7-H |

| 3.57 | 1 | 7-H | |

| 11.88 | m | 1 | NH |

| 7.26 | solvent |

¹³C NMR (125 MHz, CDCl₃) [1]

| δ (ppm) | Assignment |

| 209.58 | C-1 |

| 56.80 | C-7 |

| 46.69 | C-2 |

| 44.99 | C-6 |

| 42.26 | CH₃ |

| 41.75 | CH₃ |

| 33.88 | C-4 |

| 27.70 | C-3 |

| 24.70 | C-5 |

| 76.5-77.5 | solvent |

IR Spectrum (film) [1]

| ν (cm⁻¹) | Assignment |

| 3068, 3020 | N-H-valence |

| 2932, 2858 | C-H-valence, alkane |

| 1698 | C=O-valence, ketone |

2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone monohydrochloride

¹H NMR (400 MHz, D₂O) [2]

| δ (ppm) | Multiplicity | Number of H | Assignment |

| 7.45–7.32 | m | 4H | Ar-H |

| 3.21 | s | 3H | N-CH₃ |

| 2.85–2.65 | m | 2H | cyclohexanone |

| 2.10–1.80 | m | 6H | cyclohexanone |

¹³C NMR (100 MHz, D₂O) [2]

| δ (ppm) | Assignment |

| 210.5 | C=O |

| 160.1 | C-F |

| 128.9–115.7 | Ar-C |

| 55.2 | N-CH₃ |

| 42.1–25.3 | cyclohexanone |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not fully described in the cited sources. However, the synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride is reported to involve the reaction of cyclohexanone, paraformaldehyde, and dimethylammonium chloride in ethanol with the addition of concentrated hydrochloric acid, followed by reflux, filtration, and recrystallization from ethanol and acetone.[1]

Visualization of Synthetic Pathway

As a reference, the general synthetic approach for a related compound, 2-dimethylaminomethyl-cyclohexanone hydrochloride, can be visualized.

Caption: Synthesis workflow for 2-dimethylaminomethyl-cyclohexanone hydrochloride.

Conclusion

The requested in-depth technical guide on the spectroscopic data of this compound cannot be provided at this time due to the lack of publicly available primary spectral data (NMR, IR, MS). The information presented for related compounds may offer some guidance but is not a substitute for experimental data on the specific molecule of interest. Researchers and professionals in drug development are advised to seek proprietary databases or perform their own analytical characterization to obtain the necessary spectroscopic information for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 2-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2-(methylamino)cyclohexanone hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from structurally analogous compounds and theoretical predictions to offer a comprehensive understanding of its spectral characteristics. This information is crucial for the identification, characterization, and quality control of this molecule in research and drug development settings.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from similar structures, such as 2-(dimethylaminomethyl)cyclohexanone hydrochloride and 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride. The expected chemical shift ranges are provided to account for solvent effects and slight structural differences.

Table 1: Predicted ¹H NMR Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Expected Range (ppm) | Multiplicity | Notes |

| N-H | 9.0 - 11.0 | Broad | Broad singlet | Chemical shift is highly dependent on solvent and concentration. |

| C2-H | 3.5 - 4.0 | 3.3 - 4.2 | Multiplet | Deshielded by the adjacent carbonyl and amino groups. |

| N-CH₃ | 2.8 - 3.2 | 2.7 - 3.4 | Singlet | |

| C6-H₂ | 2.3 - 2.7 | 2.2 - 2.9 | Multiplet | Protons adjacent to the carbonyl group. |

| C3-H₂, C4-H₂, C5-H₂ | 1.5 - 2.2 | 1.4 - 2.4 | Multiplets | Overlapping signals of the cyclohexyl ring protons. |

Table 2: Predicted ¹³C NMR Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) | Expected Range (ppm) | Notes |

| C1 (C=O) | 208 - 212 | 205 - 215 | Carbonyl carbon. |

| C2 | 55 - 60 | 53 - 62 | Carbon bearing the amino group. |

| N-CH₃ | 35 - 40 | 33 - 42 | Methyl group on the nitrogen. |

| C6 | 40 - 45 | 38 - 47 | Carbon adjacent to the carbonyl group. |

| C3, C4, C5 | 20 - 35 | 18 - 37 | Carbons of the cyclohexyl ring. |

Experimental Protocols

Sample Preparation

-

Solvent Selection: Deuterated solvents such as deuterium oxide (D₂O), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H. For hydrochloride salts, D₂O or DMSO-d₆ are often preferred due to better solubility.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃. For aqueous solutions (D₂O), sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or a capillary insert with a reference compound can be used.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Structural and Spectral Relationships

The following diagrams illustrate the structure of this compound and the logical relationships between its atoms as determined by NMR spectroscopy.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

¹H-¹H COSY Correlation Workflow

This diagram illustrates the expected correlations in a COSY (Correlation Spectroscopy) experiment, which shows which protons are coupled to each other.

Caption: Diagram of expected proton-proton couplings.

¹³C Chemical Shift Logic

This diagram shows the relative deshielding of the carbon atoms, which influences their chemical shifts.

Caption: Logic of ¹³C chemical shifts from most to least deshielded.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 2-(Methylamino)cyclohexanone hydrochloride. In the absence of a publicly available spectrum for this specific compound, this guide leverages fragmentation principles of analogous structures and foundational mass spectrometry theory to predict its behavior under electron ionization (EI). This document is intended to serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development, aiding in the identification and characterization of this and related molecules.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

This compound, with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.64 g/mol for the hydrochloride salt, is expected to be analyzed as its free base, 2-(Methylamino)cyclohexanone (C₇H₁₃NO), under typical GC-MS conditions. The free base has a molecular weight of 127.18 g/mol and a monoisotopic mass of approximately 127.10 Da. The fragmentation of this molecule is primarily dictated by the presence of the cyclohexanone ring and the secondary amine functionality.

The most probable fragmentation pathways are initiated by the ionization of a non-bonding electron from either the nitrogen or oxygen atom, leading to the formation of a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 127.

Key Fragmentation Pathways

The fragmentation of 2-(Methylamino)cyclohexanone is predicted to be dominated by alpha-cleavage, a characteristic fragmentation mechanism for both ketones and amines. This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the atom bearing the initial charge.

-

Alpha-Cleavage adjacent to the Carbonyl Group: Cleavage of the C1-C2 bond or the C1-C6 bond of the cyclohexanone ring is a highly favored pathway. The primary driving force is the formation of a stable acylium ion.

-

Alpha-Cleavage adjacent to the Amino Group: Cleavage of the C-C bond adjacent to the nitrogen atom can also occur, leading to the formation of a stable iminium ion.

These initial cleavage events are often followed by subsequent losses of neutral molecules such as carbon monoxide (CO), ethene (C₂H₄), or radicals.

Tabulated Summary of Predicted Fragment Ions

Due to the lack of experimental data for 2-(Methylamino)cyclohexanone, the following table presents a reasoned prediction of the major fragment ions based on the analysis of structurally similar compounds, such as deschloroketamine and other substituted cyclohexanones, and established fragmentation rules.

| Predicted m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |

| 127 | [C₇H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [C₆H₁₂N]⁺ | M⁺˙ - CO (Loss of carbon monoxide after ring opening) |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at C1-C6, followed by loss of CH₃ radical |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage at C2-C3, followed by loss of C₂H₅ radical |

| 56 | [C₃H₆N]⁺ | Iminium ion formed by cleavage of the C1-C2 and C2-N bond with rearrangement |

| 44 | [C₂H₆N]⁺ | Iminium ion [CH₂=NHCH₃]⁺ resulting from cleavage of the bond between C2 and the cyclohexyl ring. |

Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of this compound using GC-MS.

3.1. Sample Preparation

-

Free-Basing: Dissolve an accurately weighed amount of this compound in deionized water.

-

Add a slight excess of a suitable base (e.g., 1 M sodium hydroxide) to deprotonate the amine, forming the free base.

-

Extraction: Extract the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to the desired concentration for GC-MS analysis.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

Visualization of the Proposed Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the principal proposed fragmentation pathways for 2-(Methylamino)cyclohexanone under electron ionization.

Disclaimer: The fragmentation pattern and experimental protocol provided are based on established principles of mass spectrometry and data from analogous compounds. Actual experimental results may vary. This guide is intended for informational and research purposes only.

FT-IR spectrum analysis of 2-(Methylamino)cyclohexanone hydrochloride

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. The document details the characteristic vibrational frequencies associated with its primary functional groups, including the cyclohexanone ring, the carbonyl group (C=O), and the secondary amine hydrochloride moiety (-NH₂⁺CH₃). A detailed experimental protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR is presented. Quantitative data are summarized in tabular format, and logical workflows for both the experimental procedure and spectral interpretation are visualized using diagrams to aid researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Key Functional Groups

This compound (Molecular Formula: C₇H₁₄ClNO) is a derivative of cyclohexanone containing a secondary amine that is protonated to form a hydrochloride salt.[1][2] The structural integrity and purity of this compound can be effectively assessed by identifying the vibrational modes of its constituent functional groups via FT-IR spectroscopy.

The key functional groups are:

-

Carbonyl (Ketone): A C=O double bond within the six-membered ring.

-

Secondary Amine Hydrochloride: A protonated secondary amine (R₂NH₂⁺), which exhibits characteristic absorptions distinct from a free amine.

-

Aliphatic Chains: C-H and C-C bonds within the cyclohexyl ring and the methyl group.

Theoretical FT-IR Absorption Bands

The FT-IR spectrum of this molecule is a composite of the absorption bands from its core structures. The formation of the hydrochloride salt significantly alters the N-H stretching region, which is a key diagnostic feature.[3]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Ammonium (R₂NH₂⁺) | N-H Stretch | 3200 - 2500 | Very broad, complex series of bands due to protonation. |

| Aliphatic (C-H) | C-H Stretch | 2950 - 2850 | Strong, sharp peaks from the cyclohexyl ring and methyl group.[4] |

| Carbonyl (C=O) | C=O Stretch | 1715 - 1695 | Strong, sharp, and one of the most prominent peaks in the spectrum.[4][5][6] |

| Ammonium (R₂NH₂⁺) | N-H Bend | 1620 - 1560 | Medium to strong absorption, characteristic of secondary amine salts.[3] |

| Aliphatic (CH₂) | C-H Bend (Scissoring) | ~1450 | Medium intensity peak from the cyclohexyl ring.[5] |

| Aliphatic (C-N) | C-N Stretch | 1250 - 1020 | Medium to weak absorption in the fingerprint region.[7] |

| Amine Salt | N-H Wag | 900 - 650 | Broad absorption.[7] |

Experimental Protocol: ATR-FTIR Analysis

This section outlines a standard operating procedure for acquiring the FT-IR spectrum of a solid sample like this compound using an ATR accessory.

3.1. Instrumentation and Materials

-

FT-IR Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

-

This compound sample (powder form)

3.2. Methodology

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely.

-

Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a background subtraction. If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

-

Post-Analysis Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 1.

References

- 1. This compound | C7H14ClNO | CID 20499288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 23148-86-9 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 7. orgchemboulder.com [orgchemboulder.com]

The Pivotal Role of 2-(Methylamino)cyclohexanone Hydrochloride in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)cyclohexanone hydrochloride is a key building block in organic synthesis, primarily utilized as a precursor in the construction of complex molecular architectures, most notably in the development of pharmaceutical agents. Its utility stems from the presence of a reactive ketone and a secondary amine, allowing for a variety of chemical transformations. This technical guide provides an in-depth overview of its synthesis, core reactivity, and applications, with a focus on detailed experimental protocols and mechanistic insights.

Introduction

This compound, a Mannich base, is a valuable intermediate in synthetic organic chemistry. The strategic placement of the carbonyl group and the methylamino moiety at the alpha position of the cyclohexanone ring makes it a versatile synthon for the introduction of a functionalized six-membered ring into target molecules. Its hydrochloride salt form enhances its stability and ease of handling. This guide will explore the fundamental aspects of this compound, from its synthesis to its application as a precursor in multi-step synthetic routes.

Synthesis of this compound

The primary route for the synthesis of this compound is the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton of a carbonyl compound (cyclohexanone) with formaldehyde and a secondary amine (methylamine).

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General scheme for the Mannich reaction synthesis.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |

| Cyclohexanone | 98.14 | 100 | 9.81 | 10.3 |

| Paraformaldehyde | (CH₂O)n | 120 | 3.60 | - |

| Methylamine Hydrochloride | 67.52 | 100 | 6.75 | - |

| Concentrated HCl | 36.46 | - | - | 0.4 |

| Ethanol | 46.07 | - | - | 64 |

| Acetone | 58.08 | - | - | 180 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (100 mmol), paraformaldehyde (120 mmol), methylamine hydrochloride (100 mmol), and ethanol (40 mL).

-

Add concentrated hydrochloric acid (0.4 mL) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 4-5 hours.

-

After cooling, filter the hot solution to remove any solid impurities.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of hot ethanol (approximately 20 mL).

-

While stirring, slowly add acetone (approximately 150 mL) to induce crystallization.

-

Cool the mixture in an ice bath and then store in a freezer overnight to ensure complete precipitation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold acetone and dry in a desiccator over silica gel.

Reaction Mechanism

The Mannich reaction proceeds through a well-established mechanism involving the formation of an electrophilic iminium ion, which then reacts with the enol form of the ketone.

Caption: Mechanism of the Mannich reaction for the synthesis of 2-(Methylamino)cyclohexanone.

Role in Organic Synthesis

The primary role of this compound in organic synthesis is as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Precursor to Arylcyclohexylamines

2-(Methylamino)cyclohexanone and its derivatives are crucial starting materials for the synthesis of arylcyclohexylamines, a class of compounds with significant pharmacological activity. A prominent example is the synthesis of ketamine and its analogs.[2][3][4][5] The synthesis of these compounds often involves the reaction of a Grignard reagent with the carbonyl group of the 2-aminocyclohexanone derivative, followed by rearrangement and other functional group manipulations.

Caption: Synthetic pathway from 2-(Methylamino)cyclohexanone to Arylcyclohexylamines.

Other Potential Transformations

The bifunctional nature of 2-(methylamino)cyclohexanone allows for a range of other synthetic transformations:

-

Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group, yielding a 2-(methylamino)cyclohexanol derivative.

-

Reactions at the Amine: The secondary amine can be further alkylated, acylated, or used in other coupling reactions.

-

Formation of Enamines/Enolates: The presence of the ketone allows for the formation of enamines or enolates, which can then participate in various carbon-carbon bond-forming reactions.

Quantitative Data

Quantitative data for the synthesis of the title compound is not directly available in the reviewed literature. However, for the analogous synthesis of 2-(dimethylaminomethyl)cyclohexanone hydrochloride, a yield of 76% has been reported.[1] It is reasonable to expect a similar yield for the synthesis of this compound under optimized conditions.

| Parameter | Value (for Dimethylamino analog) | Reference |

| Yield | 76% | [1] |

| Reaction Time | 4 hours | [1] |

| Reflux Temperature | Solvent-dependent (Ethanol) | [1] |

Spectroscopic Data

Specific spectroscopic data for this compound is not provided in the search results. However, the expected characteristic signals can be inferred. For the analogous 2-(dimethylaminomethyl)cyclohexanone, the following key spectroscopic features were observed[1]:

-

¹³C NMR: A peak for the ketone carbonyl carbon (C=O) is expected around 209-210 ppm.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the ketone is expected around 1700 cm⁻¹. N-H stretching vibrations for the secondary amine hydrochloride would also be present.

Conclusion

This compound is a synthetically valuable intermediate, primarily synthesized via the Mannich reaction. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a key building block for the synthesis of pharmacologically active arylcyclohexylamines. While specific quantitative and spectroscopic data for this compound are not extensively documented in readily available literature, established protocols for analogous compounds provide a solid foundation for its synthesis and application. Further research into the reactivity and applications of this versatile molecule could unveil new synthetic pathways and lead to the development of novel chemical entities.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. Ketamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. DE1793315B1 - 2-Methylamino-2- (o-chlorophenyl) -cyclohexanone and its pharmacologically acceptable acid addition compounds - Google Patents [patents.google.com]

- 4. Item - Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Utilization of 2-(Methylamino)cyclohexanone Hydrochloride as a Precursor for Ketamine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and methodologies for producing ketamine analogs using 2-(methylamino)cyclohexanone hydrochloride as a key precursor. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex chemical and biological processes to facilitate understanding and further research in the field of arylcyclohexylamine synthesis and drug development.

Introduction

Ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, has long been used as an anesthetic and has more recently gained attention for its rapid-acting antidepressant effects.[1] The therapeutic potential of ketamine has spurred significant interest in the development of its analogs to explore structure-activity relationships, improve efficacy, and mitigate side effects. This compound is a readily accessible precursor that offers a convergent and flexible route to a variety of ketamine analogs. This guide will focus on the chemical transformations necessary to convert this precursor into arylcyclohexylamines, the structural class to which ketamine belongs.[2]

Synthetic Pathways

The primary synthetic strategy for producing ketamine analogs from this compound involves the introduction of an aryl group at the 2-position of the cyclohexanone ring. A common and effective method to achieve this is through a Grignard reaction, followed by a thermal rearrangement.

General Synthetic Scheme

The overall transformation can be depicted as follows:

Caption: General synthetic pathway from this compound to a Ketamine Analog.

The initial step involves the neutralization of the hydrochloride salt to yield the free base of 2-(methylamino)cyclohexanone. This is crucial as the acidic proton of the hydrochloride would quench the highly basic Grignard reagent. The subsequent addition of an aryl Grignard reagent to the ketone functionality forms an α-hydroxyimine intermediate. This intermediate then undergoes a thermal rearrangement to yield the final α-aryl-α-aminoketone, which is the core structure of ketamine and its analogs.

Experimental Protocols

The following protocols are detailed representations of the key synthetic steps.

Preparation of 2-(Methylamino)cyclohexanone (Free Base)

Objective: To neutralize this compound to its free base form for subsequent reaction.

Procedure:

-

Dissolve this compound (1.0 eq) in deionized water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution reaches 10-11.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2-(methylamino)cyclohexanone as an oil. The product should be used immediately in the next step due to potential instability.

Synthesis of 2-Phenyl-2-(methylamino)cyclohexanone (Deschloroketamine)

Objective: To synthesize the ketamine analog deschloroketamine via a Grignard reaction and thermal rearrangement.

Procedure:

-

Prepare a solution of phenylmagnesium bromide (1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

To this Grignard solution, add a solution of 2-(methylamino)cyclohexanone (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-hydroxyimine intermediate.

-

Dissolve the crude intermediate in a high-boiling point solvent such as decalin or toluene.

-

Heat the solution to reflux (typically 150-190 °C, depending on the solvent) for 2-4 hours to induce thermal rearrangement.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-phenyl-2-(methylamino)cyclohexanone.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of deschloroketamine from 2-(methylamino)cyclohexanone. Yields and spectroscopic data are representative and may vary based on specific reaction conditions and scale.

Table 1: Reaction Yields

| Step | Product | Typical Yield (%) |

| Grignard Addition & Rearrangement | 2-Phenyl-2-(methylamino)cyclohexanone | 60-75% |

Table 2: Spectroscopic Data for 2-Phenyl-2-(methylamino)cyclohexanone

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.42-7.21 (m, 5H, Ar-H), 2.95-2.81 (m, 1H), 2.47-2.15 (m, 4H), 2.02-1.63 (m, 6H, includes singlet for N-CH₃ at ~2.0 ppm).[3] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 211.5 (C=O), 139.5 (Ar-C), 128.9 (Ar-CH), 127.5 (Ar-CH), 127.1 (Ar-CH), 69.6 (C-N), 44.2, 39.8, 36.1, 27.7, 23.8, 22.4 (cyclohexyl carbons and N-CH₃).[3] |

| Mass Spectrometry (EI) | m/z (%): 203 (M⁺), 174, 160, 146, 132. |

| Infrared (IR, KBr) | ν (cm⁻¹): 3300-3400 (N-H stretch), 3050 (Ar C-H stretch), 2940, 2860 (aliphatic C-H stretch), 1715 (C=O stretch), 1600, 1495, 1450 (Ar C=C stretch). |

Signaling Pathways of Ketamine Analogs

Ketamine and its analogs primarily exert their effects through the antagonism of the NMDA receptor. This action leads to a cascade of downstream signaling events, most notably the activation of the mammalian target of rapamycin (mTOR) pathway, which is believed to be crucial for their rapid antidepressant effects.

NMDA Receptor Antagonism and Downstream Signaling

The binding of a ketamine analog to the NMDA receptor blocks the influx of calcium ions (Ca²⁺) into the neuron. This disinhibition of GABAergic interneurons leads to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The activation of AMPA receptors is a critical step in initiating the signaling cascade that leads to the therapeutic effects.[4][5]

Caption: Signaling cascade following NMDA receptor antagonism by a ketamine analog.

mTOR Signaling Pathway

The activation of the mTOR signaling pathway is a key event downstream of NMDA receptor antagonism. This pathway plays a central role in regulating protein synthesis, synaptogenesis, and neuronal plasticity, all of which are implicated in the therapeutic effects of ketamine analogs.[6][7][8]

Caption: The mTOR signaling pathway activated by ketamine analogs.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide range of ketamine analogs. The methodologies outlined in this guide, particularly the Grignard reaction followed by thermal rearrangement, provide a robust framework for the generation of novel arylcyclohexylamines. A thorough understanding of the underlying synthetic chemistry and the associated biological signaling pathways is essential for the rational design and development of new therapeutic agents with improved pharmacological profiles. Further research into optimizing reaction conditions and exploring a broader diversity of aryl Grignard reagents will undoubtedly lead to the discovery of novel ketamine analogs with significant potential in the treatment of depression and other neurological disorders.

References

- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]

- 6. repositorio.ufc.br [repositorio.ufc.br]

- 7. Effects of ketamine administration on mTOR and reticulum stress signaling pathways in the brain after the infusion of rapamycin into prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

The alpha-amino ketone moiety is a pivotal structural motif in organic chemistry and medicinal chemistry. Its unique arrangement of a carbonyl group adjacent to an amino group imparts a rich and versatile chemical reactivity, making it a valuable synthon for the synthesis of a wide array of biologically active molecules and complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the core chemical reactivity of the alpha-amino ketone moiety, with a focus on its applications in drug discovery and development.

Synthesis of Alpha-Amino Ketones

The synthesis of alpha-amino ketones can be achieved through a variety of methods, each with its own advantages in terms of substrate scope, stereocontrol, and functional group tolerance. Key synthetic strategies include the direct amination of ketones, the oxidation of corresponding amino alcohols, and multi-component reactions.

A general workflow for the synthesis of alpha-amino ketones from N-alkenoxypyridinium salts is depicted below. This method involves the reaction of an N-alkenoxypyridinium salt with an amine in an organic solvent.

Selected Synthetic Methodologies and Yields

The following table summarizes various methods for the synthesis of alpha-amino ketones, highlighting the diversity of approaches and their reported yields.

| Method | Starting Materials | Reagents/Catalyst | Solvent | Yield (%) | Reference(s) |

| Direct α-C-H Amination | Ketones, Amines | NH4I, Sodium Percarbonate | Not specified | Good | [1] |

| From Benzylic Secondary Alcohols | Benzylic Secondary Alcohols, Amines | N-Bromosuccinimide (NBS) | Not specified | Good | [1] |

| Palladium-Catalyzed Arylation | C-acyl N-sulfonyl-N,O-aminals, Arylboronic acids | Pd(TFA)2, Chiral Ligand | TFE | 29-80 | [2] |

| From N-alkenoxypyridinium salts | N-alkenoxypyridinium salts, Amines | None | CH3CN | 39-68 | [3] |

| Oxidative Amination of Aldehydes | Aldehydes, Secondary Amines | Sodium Percarbonate | Not specified | Good | [4] |

| Iron-Catalyzed Oxidative α-Amination | Ketones, Sulfonamides | Iron(III) chloride, DDQ | Not specified | 55-88 | [5] |

Key Reactions of the Alpha-Amino Ketone Moiety

The bifunctional nature of alpha-amino ketones allows them to participate in a wide range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7] Alpha-amino ketones can serve as the ketone component in this reaction, leading to the formation of highly substituted heterocyclic scaffolds.

Experimental Protocol: Pictet-Spengler Reaction

A general procedure involves the reaction of a tryptamine derivative with an alpha-ketoester in the presence of a chiral phosphoric acid catalyst.[8]

-

To a solution of the tryptamine (0.3 mmol) and powdered activated 3 Å molecular sieves (300 mg) in dichloromethane (3 mL) is added the alpha-ketoester (0.6 mmol).

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.[9]

Acylation

The amino group of alpha-amino ketones can be readily acylated to form N-acyl derivatives. This reaction is important for introducing various functional groups and for the synthesis of peptidyl ketones, which are potent enzyme inhibitors.[10]

Experimental Protocol: N-Acetylation of an Alpha-Amino Ketone (Adapted from Peptide Acetylation)

This protocol is a general guideline and may require optimization for specific alpha-amino ketone substrates.[11][12][13]

-

Dissolve the alpha-amino ketone (1 nmol) in 20 µL of 50 mM ammonium bicarbonate.

-

Prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.

-

Add 50 µL of the freshly prepared acetylation reagent to the alpha-amino ketone solution.

-

Allow the reaction to proceed at room temperature for one hour.

-

Lyophilize the reaction mixture to dryness to obtain the N-acetylated alpha-amino ketone.

Oxidation

The alpha-amino ketone moiety can be oxidized to various products, including alpha-keto imines. A metal-free, one-pot oxidative amination of benzylic secondary alcohols using N-bromosuccinimide (NBS) proceeds through the in-situ formation and subsequent oxidation of an alpha-amino ketone.[1]

Experimental Protocol: Oxidative Amination of a Benzylic Secondary Alcohol

This protocol describes the synthesis of an alpha-amino ketone via an oxidation-bromination-substitution sequence.[1]

-

To a solution of the benzylic secondary alcohol in a suitable solvent, add N-bromosuccinimide (NBS).

-

The reaction proceeds via oxidation of the alcohol to a ketone, followed by α-bromination.

-

The amine is then added, which undergoes nucleophilic substitution of the α-bromo ketone to yield the α-amino ketone.

Reduction

The carbonyl group of alpha-amino ketones can be reduced to the corresponding amino alcohol. This transformation is crucial for the synthesis of chiral 1,2-amino alcohols, which are important chiral auxiliaries and building blocks in asymmetric synthesis. The reduction is typically achieved using hydride reducing agents such as sodium borohydride (NaBH₄).[5][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. α-amino-α'-halomethylketones: Synthetic methodologies and pharmaceutical applications as serine and cysteine protease inhibitors [iris.unito.it]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative Amination of Aldehydes with Amines into α-Amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]

- 11. ionsource.com [ionsource.com]

- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 13. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

An In-depth Technical Guide on the Solubility and Stability of 2-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction